molecular formula C8H14ClNO2 B2371430 Ethyl 2-azabicyclo[2.1.1]hexane-4-carboxylate;hydrochloride CAS No. 2375259-63-3

Ethyl 2-azabicyclo[2.1.1]hexane-4-carboxylate;hydrochloride

Cat. No. B2371430
CAS RN: 2375259-63-3
M. Wt: 191.66
InChI Key: NOVRLYOLMKBRGH-UHFFFAOYSA-N
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Description

Ethyl 2-azabicyclo[2.1.1]hexane-4-carboxylate hydrochloride is a chemical compound with the CAS Number: 2375259-63-3 . It has a molecular weight of 191.66 . The IUPAC name for this compound is ethyl 2-azabicyclo [2.1.1]hexane-4-carboxylate hydrochloride .


Molecular Structure Analysis

The InChI code for Ethyl 2-azabicyclo[2.1.1]hexane-4-carboxylate hydrochloride is 1S/C8H13NO2.ClH/c1-2-11-7(10)8-3-6(4-8)9-5-8;/h6,9H,2-5H2,1H3;1H . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

Ethyl 2-azabicyclo[2.1.1]hexane-4-carboxylate hydrochloride is a powder . The storage temperature for this compound is 4 degrees Celsius .

Scientific Research Applications

Synthesis and Antimalarial Activities

  • Researchers synthesized derivatives of ethyl 2-azabicyclo[2.1.1]hexane-4-carboxylate to evaluate their antimalarial activities. These compounds showed promising results against P. falciparum and antimycobacterium activities (Nongpanga Ningsanont et al., 2003).

Novel Synthetic Routes

  • A study described a new synthesis method for 2-azabicyclo[2.1.1]hexanes, which are structurally similar to ethyl 2-azabicyclo[2.1.1]hexane-4-carboxylate, highlighting the potential for creating diverse chemical compounds (C. Stevens & N. Kimpe, 1996).

Preparation Methodologies

  • A multigram preparation method for 2-azabicyclo-[2.1.1]hexane hydrochloride was developed, illustrating a scalable approach for producing these compounds (Hailiang Liao et al., 2016).

Chemical Transformation and Rearrangement

  • Ethyl 2-azabicyclo[2.1.1]hexane-4-carboxylate derivatives have been shown to undergo chemical transformations under certain conditions, providing insights into their reactivity and potential for creating novel compounds (Tomoshige Kobayashi et al., 1992).

Analgesic Agent Synthesis

  • While focusing on non-narcotic analgesic agents, researchers synthesized 1-aryl-3-azabicyclo[3.1.0]hexanes, a structurally related compound, demonstrating the therapeutic potential of these types of molecules (Joseph W. Epstein et al., 1981).

Development of Neuronal Nicotinic Acetylcholine α4β2 Receptor Antagonists

  • A significant study focused on the development of 3-(6-Chloropyridine-3-yloxymethyl)-2-azabicyclo[3.1.0]hexane hydrochloride, a compound with a similar structure, as a potential treatment for depression. This highlights the relevance of these compounds in neurological research (R. Nirogi et al., 2020).

Safety and Hazards

The safety information for Ethyl 2-azabicyclo[2.1.1]hexane-4-carboxylate hydrochloride includes several hazard statements: H315, H319, H335 . These correspond to skin irritation, serious eye irritation, and respiratory irritation respectively. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

Mechanism of Action

Target of Action

The primary targets of Ethyl 2-azabicyclo[2.1.1]hexane-4-carboxylate hydrochloride are currently unknown. This compound is relatively new and underexplored

Mode of Action

The exact mode of action of Ethyl 2-azabicyclo[21It is known that the compound is synthesized using photochemistry via [2 + 2] cycloaddition

Biochemical Pathways

The biochemical pathways affected by Ethyl 2-azabicyclo[21It is known that the compound is part of the bicyclo[211]hexane family , which has been incorporated in newly developed bio-active compounds . These compounds are known to play an increasingly important role in various biochemical pathways, but the specific pathways affected by Ethyl 2-azabicyclo[2.1.1]hexane-4-carboxylate hydrochloride are yet to be identified.

properties

IUPAC Name

ethyl 2-azabicyclo[2.1.1]hexane-4-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2.ClH/c1-2-11-7(10)8-3-6(4-8)9-5-8;/h6,9H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOVRLYOLMKBRGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C12CC(C1)NC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2375259-63-3
Record name ethyl 2-azabicyclo[2.1.1]hexane-4-carboxylate hydrochloride
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